molecular formula C26H27N3O4S B12863075 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one

5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B12863075
M. Wt: 477.6 g/mol
InChI Key: DDKHKDMSJYTOJF-BKUYFWCQSA-N
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Description

5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a piperidine ring, and an imidazol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps The initial step often includes the formation of the benzo[d][1,3]dioxole moiety through a cyclization reactionThe final product is obtained after purification, typically using chromatographic techniques .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .

Properties

Molecular Formula

C26H27N3O4S

Molecular Weight

477.6 g/mol

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylimidazol-4-one

InChI

InChI=1S/C26H27N3O4S/c1-17-6-9-20(10-7-17)29-25(31)21(13-19-8-11-22-23(14-19)33-16-32-22)27-26(29)34-15-24(30)28-12-4-3-5-18(28)2/h6-11,13-14,18H,3-5,12,15-16H2,1-2H3/b21-13-

InChI Key

DDKHKDMSJYTOJF-BKUYFWCQSA-N

Isomeric SMILES

CC1CCCCN1C(=O)CSC2=N/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)N2C5=CC=C(C=C5)C

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NC(=CC3=CC4=C(C=C3)OCO4)C(=O)N2C5=CC=C(C=C5)C

Origin of Product

United States

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